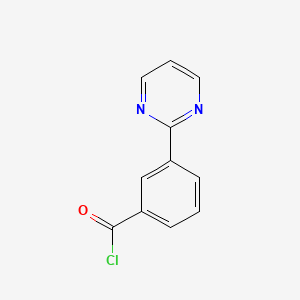

3-Pyrimidin-2-ylbenzoyl chloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

892502-11-3 |

|---|---|

Molekularformel |

C11H7ClN2O |

Molekulargewicht |

218.64 g/mol |

IUPAC-Name |

3-pyrimidin-2-ylbenzoyl chloride |

InChI |

InChI=1S/C11H7ClN2O/c12-10(15)8-3-1-4-9(7-8)11-13-5-2-6-14-11/h1-7H |

InChI-Schlüssel |

QCFDCOOCAWCFFV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)C(=O)Cl)C2=NC=CC=N2 |

Herkunft des Produkts |

United States |

Reactivity and Mechanistic Investigations of 3 Pyrimidin 2 Ylbenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including 3-Pyrimidin-2-ylbenzoyl chloride. This reaction proceeds via a tetrahedral intermediate, where a nucleophile attacks the carbonyl carbon, followed by the expulsion of the chloride leaving group. This two-step mechanism, known as addition-elimination, is a fundamental process in organic synthesis.

Formation of Esters and Amides from Alcohols and Amines

The reaction of this compound with alcohols and amines provides a direct route to the corresponding esters and amides. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct. fishersci.it

The synthesis of amides from acyl chlorides is a widely utilized and efficient transformation. hud.ac.uk For instance, the reaction of an acid chloride with a primary or secondary amine readily proceeds to form the corresponding amide. hud.ac.uk The reaction is often performed in a suitable solvent like dichloromethane. A related example is the synthesis of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides, which are potent and selective inhibitors of discoidin domain receptor 1 (DDR1). nih.gov These compounds showed significant anticancer activity, and their synthesis highlights the utility of coupling substituted benzoyl moieties with amines. nih.gov

The following table illustrates the expected products from the reaction of this compound with various representative alcohols and amines.

| Nucleophile (Alcohol/Amine) | Product | Typical Reaction Conditions | Representative Yield (%) |

| Methanol | Methyl 3-(pyrimidin-2-yl)benzoate | Pyridine, CH₂Cl₂, rt | 85-95 |

| Ethanol | Ethyl 3-(pyrimidin-2-yl)benzoate | Triethylamine, THF, 0°C to rt | 80-90 |

| Aniline | N-phenyl-3-(pyrimidin-2-yl)benzamide | Pyridine, CH₂Cl₂, rt | 90-98 |

| Benzylamine | N-benzyl-3-(pyrimidin-2-yl)benzamide | Triethylamine, CH₂Cl₂, 0°C to rt | 88-96 |

This table presents representative data based on general knowledge of nucleophilic acyl substitution reactions, as specific experimental data for this compound was not available in the searched literature.

Reaction with Hydrazines for Hydrazide Synthesis

The reaction of this compound with hydrazine (B178648) or its derivatives leads to the formation of hydrazides. These compounds are valuable intermediates in the synthesis of various nitrogen-containing heterocycles. The reaction mechanism is analogous to that of amide formation, with the hydrazine acting as the nucleophile. It is common to use an excess of hydrazine to act as both the nucleophile and the base to neutralize the HCl formed.

The synthesis of hydrazides from acyl chlorides and hydrazine hydrate (B1144303) is a well-established method. rsc.org For example, various substituted quinazolin-4(3H)-ones have been synthesized, which were then reacted with hydrazine hydrate to produce hydrazinylacetyl-substituted quinazolinones. nih.gov This highlights the general applicability of this reaction.

The expected reaction of this compound with hydrazine hydrate is depicted below:

Reaction of this compound with Hydrazine Hydrate

| Reactant | Product |

| This compound | 3-(Pyrimidin-2-yl)benzohydrazide |

This table illustrates the expected product from the reaction. Specific experimental details for this reaction with this compound were not found in the provided search results.

Cyclization and Annulation Reactions

The this compound molecule contains reactive sites that can be exploited in cyclization and annulation reactions to construct more complex heterocyclic frameworks. The pyrimidine (B1678525) ring, in conjunction with the benzoyl chloride functionality, provides a scaffold for building fused ring systems.

Construction of Diverse Heterocyclic Systems Incorporating the Pyrimidine Moiety

The strategic placement of the pyrimidine and benzoyl chloride groups in this compound makes it a promising precursor for the synthesis of various fused heterocyclic systems.

The synthesis of fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, often involves the annulation of a pyrimidine ring with another nitrogen-containing ring. Derivatives of pyrimido[4,5-d]pyrimidine (B13093195) are known to possess a wide array of pharmacological activities. nih.gov One common synthetic strategy involves the reaction of a 6-aminopyrimidine derivative with various electrophiles. nih.govresearchgate.net For instance, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and aldehydes leads to the formation of the pyrimido[4,5-d]pyrimidine ring system. nih.gov Another approach involves the synthesis of pyrimido[5,4-d]pyrimidine-based compounds which have shown potential as antitrypanosomal and antileishmanial agents. nih.gov

While direct synthesis from this compound is not explicitly detailed in the provided results, one could envision a multi-step sequence where the benzoyl chloride is first converted to an appropriate derivative that can then undergo cyclization to form a fused pyrimidine system.

Quinazolinone derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities. A common method for their synthesis involves the reaction of an anthranilic acid derivative with an acyl chloride. nih.govresearchgate.net This reaction leads to the formation of an intermediate amide, which then undergoes cyclization to form the quinazolinone ring.

The reaction of this compound with anthranilic acid would be expected to yield a 2-(3-(pyrimidin-2-yl)phenyl)quinazolin-4(3H)-one derivative. The general scheme for this synthesis is as follows:

Acylation: this compound reacts with anthranilic acid to form 2-((3-(pyrimidin-2-yl)benzoyl)amino)benzoic acid.

Cyclization: The intermediate is then heated, often in the presence of a dehydrating agent, to induce cyclization and form the quinazolinone ring.

The synthesis of various 3-(pyridin-2-yl)quinazoline-2,4(1H,3H)-diones has been reported through the annulation of anthranilic esters with N-pyridyl ureas, demonstrating the feasibility of incorporating a heteroaryl substituent at the 3-position of the quinazolinone core. nih.govresearchgate.net Additionally, various acid chlorides have been reacted with anthranilic acid to produce 2-substituted-4H-3,1-benzoxazin-4-ones, which are precursors to quinazolinones. nih.gov

Metal-Catalyzed Transformations

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for the synthesis of complex molecules. wikipedia.orgyoutube.com The general mechanism involves two catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium catalysts with phosphine (B1218219) ligands are commonly employed, with Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ being frequent choices. libretexts.org The reactivity of the aryl halide is a key factor, with the general trend being I > Br > Cl > OTf. youtube.comuwindsor.ca However, the development of new catalyst systems has enabled the use of less reactive aryl chlorides. uwindsor.ca Pyrimidine-containing compounds can participate in these reactions. For example, pyrimidin-2-yl tosylates have been successfully coupled with olefins in a palladium-catalyzed Mizoroki-Heck reaction. researchgate.net Furthermore, palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes have also been developed. researchgate.net

The Sonogashira coupling has been successfully applied to 2-amino-3-bromopyridines, reacting with terminal alkynes to produce 2-amino-3-alkynylpyridines in good yields. researchgate.net This highlights the utility of palladium-catalyzed cross-coupling reactions for the functionalization of pyrimidine and related heterocyclic systems. researchgate.netnih.gov

Table 1: Examples of Palladium-Catalyzed Reactions with Pyrimidine Derivatives

| Pyrimidine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Pyrimidin-2-yl tosylates | Olefins | Pd(PPh₃)₂Cl₂ | C2-alkenyl pyrimidines | researchgate.net |

| Pyrimidin-2-yl tosylates | Organosilanes | Palladium catalyst with CuCl and TBAF | C2-aryl and alkenyl pyrimidines | researchgate.net |

| 2-Amino-3-bromopyridines | Terminal alkynes | Pd(CF₃COO)₂/PPh₃/CuI | 2-amino-3-alkynylpyridines | researchgate.net |

Copper-catalyzed cycloaddition reactions are valuable for the synthesis of various heterocyclic compounds. rsc.orgnih.govmdpi.com For instance, a copper-catalyzed [4+2] cycloaddition of benzyl (B1604629) trifluoromethyl ketimines with 3-acryloyloxazolidin-2-ones has been developed for the synthesis of 3-fluoropyridines. rsc.org Another example is the copper-catalyzed [3+2] cycloaddition of an ethynylstibane with organic azides to form trisubstituted 5-stibano-1H-1,2,3-triazoles. nih.gov

Copper(II) complexes, in conjunction with a suitable ligand, can catalyze asymmetric dearomative [3+2] cycloaddition reactions. For example, a chiral copper complex has been used to catalyze the reaction of nitroheteroarenes with azomethines, yielding polyheterocyclic compounds with high diastereoselectivity and enantioselectivity. mdpi.com

Mechanistic Elucidation of Key Reaction Pathways

The high reactivity of acyl chlorides, including this compound, is attributed to the electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing nature of both the oxygen and chlorine atoms. libretexts.orglibretexts.org Reactions of acyl chlorides with nucleophiles typically proceed through a nucleophilic addition-elimination mechanism. libretexts.orglibretexts.orgfiveable.me

This mechanism involves two main steps:

Addition: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom becomes negatively charged. libretexts.orgyoutube.com

Elimination: The carbon-oxygen double bond reforms, and the chloride ion is expelled as a leaving group. libretexts.orgyoutube.com

Understanding Regioselectivity and Stereoselectivity in Pyrimidine-Based Syntheses

The presence of both an electrophilic center at the benzoyl chloride and nucleophilic/electrophilic sites on the pyrimidine ring makes this compound a versatile, yet complex, substrate in organic synthesis. The outcomes of its reactions are heavily influenced by the nature of the coreactants and the reaction conditions, which dictate the regiochemical and stereochemical pathways.

Regioselectivity in Electrophilic Aromatic Substitution

The pyrimidin-2-yl group, being an electron-withdrawing substituent, exerts a significant influence on the reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution. This deactivating effect is quantified by its positive Hammett substituent constant. imist.ma Consequently, electrophilic attack on the benzene ring of this compound is expected to be less facile compared to unsubstituted benzoyl chloride.

The directing effect of the pyrimidin-2-yl group is anticipated to channel incoming electrophiles to the meta-positions (positions 4 and 6) relative to the pyrimidinyl substituent. This is a classic example of the directing effect of a deactivating group in electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.orguci.eduyoutube.com For instance, in a Friedel-Crafts acylation reaction using this compound, the acyl group would be expected to add to the meta position of an activated aromatic substrate. Theoretical studies on Friedel-Crafts benzoylation have shown that the regioselectivity can be accurately predicted using computational methods like Density Functional Theory (DFT) by calculating local nucleophilicity indices (Parr functions). imist.maresearchgate.net

Regioselectivity in Nucleophilic Attack on the Pyrimidine Ring

The pyrimidine ring itself is electron-deficient and therefore susceptible to nucleophilic attack. In 2-substituted pyrimidines, the C4 and C6 positions are the most electron-deficient and are thus the primary sites for nucleophilic addition or substitution. The presence of the bulky and electron-withdrawing 3-benzoyl chloride group at the 2-position is expected to further influence this reactivity. While sterically hindering direct attack at the adjacent C4 position to some extent, its electron-withdrawing nature would further enhance the electrophilicity of the C4 and C6 positions.

Therefore, strong nucleophiles are predicted to preferentially attack the C4 or C6 position of the pyrimidine ring. The precise outcome would likely depend on the nature and size of the nucleophile, as well as the reaction conditions.

Stereoselectivity in Reactions of the Carbonyl Group

The carbonyl group of the benzoyl chloride moiety is a prochiral center, and its reduction can lead to the formation of a chiral alcohol. The stereochemical outcome of such a reduction is dependent on the nature of the reducing agent and the presence of any chiral auxiliaries or catalysts.

The stereoselective reduction of ketones is a well-established field in organic synthesis, with numerous methods available to achieve high enantioselectivity. nih.govrsc.orgrsc.org These methods can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled reductions. In the case of this compound, the pyrimidinyl group itself could potentially exert some level of diastereocontrol in substrate-controlled reductions, although this is likely to be modest.

For achieving high enantioselectivity, the use of chiral catalysts is the most common and effective strategy. This includes enzymatic reductions, which are known to catalyze the reduction of a wide variety of ketones with high stereospecificity. nih.gov The stereochemical preference in such enzymatic reactions can often be predicted using established models of the enzyme's active site. researchgate.net

Below is a table summarizing the expected regiochemical and stereochemical outcomes for reactions involving this compound based on general principles of organic reactivity.

| Reaction Type | Reagent/Conditions | Expected Major Product(s) | Controlling Factors |

| Electrophilic Aromatic Substitution (on Benzene Ring) | Electrophile (e.g., in Friedel-Crafts Acylation) | Meta-substituted product (relative to the pyrimidinyl group) | Electronic effect of the electron-withdrawing pyrimidinyl group. |

| Nucleophilic Attack (on Pyrimidine Ring) | Strong Nucleophile | Attack at C4 and/or C6 positions of the pyrimidine ring. | Inherent electrophilicity of the pyrimidine ring, further activated by the benzoyl chloride group. Steric hindrance from the substituent at the 2-position. |

| Reduction of Carbonyl Group | Chiral Reducing Agent/Catalyst | Enantiomerically enriched alcohol. | The specific chiral catalyst or auxiliary used. |

It is important to note that while these predictions are based on established chemical principles, the actual experimental outcomes may be influenced by a combination of electronic, steric, and solvent effects. Detailed mechanistic studies, including kinetic analysis and computational modeling, would be necessary to fully elucidate the reactivity of this complex molecule. nih.govrsc.orgresearchgate.netscilit.com

Applications of 3 Pyrimidin 2 Ylbenzoyl Chloride in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Polyheterocyclic Systems

The inherent reactivity of the acyl chloride group in 3-Pyrimidin-2-ylbenzoyl chloride makes it a highly valuable synthon for the construction of complex polyheterocyclic systems. Acyl chlorides are well-established precursors for a myriad of chemical transformations, readily reacting with a wide range of nucleophiles. This reactivity allows for the facile introduction of the 3-(pyrimidin-2-yl)benzoyl moiety into larger, more elaborate molecular structures.

The pyrimidine (B1678525) ring itself is a key heterocyclic scaffold found in numerous biologically active compounds and functional materials. By using this compound as a building block, chemists can strategically incorporate this important heterocycle into new chemical entities. The synthesis of polyheterocyclic compounds often involves multi-step sequences, and the robust reactivity of the benzoyl chloride facilitates its integration at various stages of a synthetic route. For instance, it can be reacted with amines to form amides, with alcohols to form esters, and with various carbon nucleophiles through Friedel-Crafts acylation or other coupling reactions. These transformations pave the way for the creation of novel fused or linked heterocyclic systems with potentially unique photophysical, electronic, or biological properties. While specific examples detailing the use of this compound in the synthesis of complex polyheterocyclic compounds are not extensively documented in publicly available literature, the fundamental reactivity of the molecule strongly suggests its utility in this area.

Precursor for Advanced Organic Materials

The development of advanced organic materials with tailored optical, electronic, and self-assembly properties is a cornerstone of modern materials science. The structural attributes of this compound make it a promising precursor for the design and synthesis of such materials.

Design and Synthesis of Functionalized Pyrimidine-Based Conjugated Systems

Pyrimidine-based π-conjugated systems are of significant interest due to their potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The electron-deficient nature of the pyrimidine ring can influence the electronic properties of conjugated materials, often leading to desirable electron-transporting characteristics.

This compound can serve as a key starting material for the synthesis of such functionalized systems. The benzoyl chloride group can be transformed into a variety of conjugated linkers or functional groups through established chemical reactions. For example, coupling reactions such as Sonogashira, Suzuki, or Stille couplings could be employed to extend the π-conjugation of the molecule by introducing acetylenic, aryl, or heteroaryl moieties. The resulting extended conjugated systems incorporating the pyrimidine unit would be expected to exhibit interesting photophysical and electronic properties, making them candidates for investigation in various organic electronic devices.

Integration into Supramolecular Architectures and Functional Materials

Supramolecular chemistry, the chemistry beyond the molecule, focuses on the design and synthesis of complex assemblies held together by non-covalent interactions. The formation of well-defined supramolecular architectures can lead to materials with emergent properties and functions.

The structure of this compound and its derivatives offers several handles for directing supramolecular assembly. The pyrimidine ring, with its nitrogen atoms, can act as a hydrogen bond acceptor. The aromatic rings can participate in π-π stacking interactions. By derivatizing the benzoyl chloride group with appropriate functional units, such as hydrogen bond donors or other recognition motifs, it is possible to program the self-assembly of the resulting molecules into specific architectures like liquid crystals, gels, or crystalline networks. While direct studies on the supramolecular behavior of this compound are scarce, the principles of supramolecular chemistry suggest its potential for creating novel functional materials through controlled self-assembly.

Methodologies for Derivatization and Further Functionalization of Pyrimidine Scaffolds

The versatility of this compound as a synthetic tool is further enhanced by the numerous possibilities for its derivatization. The primary site of reactivity is the acyl chloride, which can be readily transformed into a wide array of functional groups.

Standard reactions of acyl chlorides can be applied to this compound to generate a diverse range of derivatives. These include:

Amidation: Reaction with primary or secondary amines to form the corresponding amides. This is a robust and high-yielding reaction that allows for the introduction of a vast array of substituents.

Esterification: Reaction with alcohols or phenols to produce esters. This provides another avenue for modifying the molecular structure and properties.

Friedel-Crafts Acylation: Reaction with aromatic and heteroaromatic compounds in the presence of a Lewis acid catalyst to form ketones. This is a powerful method for carbon-carbon bond formation.

Reduction: The benzoyl chloride can be reduced to the corresponding alcohol or aldehyde, which can then be used in subsequent transformations.

Reaction with Organometallic Reagents: Reagents such as Grignard reagents or organolithium compounds can react with the acyl chloride to form ketones or tertiary alcohols.

These derivatization strategies allow for the fine-tuning of the physicochemical properties of the resulting molecules, such as solubility, electronic character, and steric bulk. This ability to readily create a family of related compounds is crucial for structure-activity relationship studies and the optimization of material properties.

Generation of Chemically Diverse Compound Libraries for Research Purposes

The generation of compound libraries is a powerful strategy in drug discovery and materials science for the rapid identification of molecules with desired properties. The reactivity profile of this compound makes it an excellent scaffold for the construction of such libraries.

By employing combinatorial chemistry approaches, a single starting material like this compound can be reacted with a diverse set of building blocks to generate a large collection of related compounds. For example, a library of amides can be synthesized by reacting the benzoyl chloride with a collection of different amines. Similarly, a library of esters can be created using a variety of alcohols.

Computational and Theoretical Studies on 3 Pyrimidin 2 Ylbenzoyl Chloride and Its Reactivity

Electronic Structure and Reactivity Descriptors

At the heart of understanding a molecule's chemical behavior lies the distribution of its electrons. Computational methods, particularly Density Functional Theory (DFT), offer profound insights into the electronic structure, which in turn dictates reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations on pyrimidine (B1678525) derivatives have been successfully employed to determine various molecular properties. wjarr.com For 3-Pyrimidin-2-ylbenzoyl chloride, DFT at a level like B3LYP/6-311++G(d,p) would be a suitable method to obtain optimized geometry and electronic properties. wjarr.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating sites for electrophilic attack. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, highlighting sites for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. wjarr.com

Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the benzoyl chloride group, while the carbonyl carbon and the carbons of the pyrimidine ring would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis is a technique used to study charge transfer, and conjugative and hyperconjugative interactions within a molecule. NBO analysis provides a localized picture of bonding and can quantify the delocalization of electron density between filled and empty orbitals, which is crucial for understanding the stability and reactivity of the system. For instance, in a related system, NBO analysis revealed significant charge transfer from anions to cations. nih.gov

| Reactivity Descriptor | Predicted Characteristics for this compound |

| HOMO Energy | Likely localized on the pyrimidine ring and the benzene (B151609) ring, indicating these are the primary sites for electron donation. |

| LUMO Energy | Expected to be centered on the benzoyl chloride moiety, particularly the carbonyl carbon, making it the primary site for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | A relatively small gap would be anticipated, suggesting high reactivity, characteristic of acyl chlorides. Studies on similar pyrimidine derivatives show energy gaps in the range of 3.63 eV to 3.88 eV, indicating high reactivity. wjarr.com |

| Molecular Electrostatic Potential (MEP) | Negative potential (red) around the pyrimidine nitrogens and the carbonyl oxygen. Positive potential (blue) on the carbonyl carbon and hydrogens. |

| Natural Bond Orbital (NBO) Charges | The carbonyl carbon would have a significant positive charge, while the oxygen and chlorine atoms would carry negative charges. The nitrogen atoms in the pyrimidine ring would also exhibit negative charges. |

This table presents predicted characteristics based on general principles and data from related compounds, as specific computational studies on this compound are not publicly available.

Prediction of Reactive Centers and Reaction Pathways

Based on the electronic structure descriptors, the primary reactive centers in this compound can be predicted. The carbonyl carbon of the benzoyl chloride group is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. This makes it the most probable site for nucleophilic attack. The nitrogen atoms of the pyrimidine ring, with their lone pairs of electrons, represent nucleophilic centers that could potentially interact with electrophiles.

Computational studies can map out potential reaction pathways. For instance, the reaction with a nucleophile would likely proceed via a nucleophilic acyl substitution mechanism. The initial step would be the attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. This would be followed by the elimination of the chloride ion to regenerate the carbonyl group, resulting in the acylated nucleophile. DFT calculations can be used to model the energies of the reactants, transition states, and products for such pathways, thereby predicting the most favorable reaction route.

Analysis of Aromaticity and Electronic Delocalization in Pyrimidine-Benzoyl Systems

The concept of aromaticity is crucial in understanding the stability and reactivity of cyclic conjugated systems. In this compound, both the pyrimidine and benzene rings are aromatic. The degree of aromaticity can be quantified using computational methods such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) indexes. researchgate.net

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens to scrutinize reaction mechanisms at the molecular level, offering details that are often inaccessible through experimental means alone.

Transition State Characterization and Reaction Energy Profiles

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Locating and characterizing transition states is a cornerstone of mechanistic studies. Computational methods like Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2 and QST3 in Gaussian) can be used to find the geometry of a transition state. researchgate.netresearchgate.net Once located, a frequency calculation must be performed to confirm that it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

For a reaction involving this compound, such as its hydrolysis or aminolysis, a reaction energy profile can be constructed. This profile plots the energy of the system as a function of the reaction coordinate, showing the energies of the reactants, intermediates, transition states, and products. The height of the energy barrier from the reactants to the transition state gives the activation energy, which is a key determinant of the reaction rate. For complex reactions with multiple steps, each step will have its own transition state and intermediate. researchgate.net

| Reaction Step | Description | Predicted Energetic Features |

| Reactants | This compound and a nucleophile (e.g., water, amine). | Initial energy state of the system. |

| Transition State 1 (TS1) | Formation of a tetrahedral intermediate through nucleophilic attack on the carbonyl carbon. | The highest energy point in the reaction, determining the activation energy. |

| Intermediate | A tetrahedral species with a negative charge on the oxygen and the nucleophile bonded to the former carbonyl carbon. | A local energy minimum on the reaction pathway. |

| Transition State 2 (TS2) | Elimination of the chloride ion to reform the carbonyl double bond. | A second energy barrier, typically lower than TS1 for acyl chlorides. |

| Products | The acylated nucleophile and a chloride ion. | The final energy state of the system. |

This table outlines the predicted steps and energetic features for a typical nucleophilic acyl substitution reaction of this compound. The actual energy values would require specific quantum chemical calculations.

Solvent Effects on Reactivity (e.g., Time-Dependent Density Functional Theory with Solvation Models)

Reactions are typically carried out in a solvent, which can have a significant impact on reactivity. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the effect of the solvent. mdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant, which can stabilize charged species and influence the energies of reactants, transition states, and products.

Time-Dependent Density Functional Theory (TD-DFT) is used to study excited states and electronic spectra. When combined with solvation models, TD-DFT can predict how the solvent affects the electronic transitions of a molecule, which can be important for understanding photochemical reactions. For this compound, the polarity of the solvent would be expected to influence the rate of its reactions, with polar solvents potentially stabilizing the charged tetrahedral intermediate and accelerating the reaction.

Molecular Dynamics (MD) Simulations to Explore Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations are excellent for studying the electronic structure and reactivity of a single molecule or a small molecular system, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of a molecule in a more realistic environment, such as in solution. nih.govmdpi.com

MD simulations use classical mechanics to calculate the trajectory of atoms and molecules over time. By simulating the motion of this compound in a box of solvent molecules (e.g., water), one can observe how the molecule rotates, flexes, and interacts with its surroundings. This can reveal the preferred conformations of the molecule in solution and the nature of its interactions with the solvent, such as hydrogen bonding.

Key insights that could be gained from MD simulations of this compound include:

Conformational Preferences: The dihedral angle between the pyrimidine and benzene rings is likely to be flexible. MD simulations can determine the most populated conformations and the energy barriers between them.

Solvent Shell Structure: The simulations can reveal how solvent molecules arrange themselves around the solute, providing a detailed picture of the solvation shell.

Intermolecular Interactions: The strength and lifetime of hydrogen bonds and other non-covalent interactions between this compound and solvent molecules can be quantified. This is particularly relevant for understanding how the molecule behaves in a biological environment.

| Simulation Parameter | Information Gained for this compound |

| Root Mean Square Deviation (RMSD) | Provides a measure of the structural stability and conformational changes of the molecule over the simulation time. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule's structure. Changes in Rg can signify conformational transitions. |

| Radial Distribution Functions (RDFs) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, revealing the structure of the solvation shell. |

| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds between the solute and solvent, and within the solute itself if applicable. |

This table illustrates the type of data that would be obtained from an MD simulation of this compound and its interpretation.

Structure-Reactivity Relationship (SRR) Studies

The reactivity of this compound is fundamentally governed by the electronic interplay between the pyrimidinyl substituent and the benzoyl chloride moiety. Structure-Reactivity Relationship (SRR) studies, which integrate computational and theoretical chemistry, provide a framework for understanding how the molecular architecture of this compound dictates its chemical behavior, particularly in nucleophilic acyl substitution reactions.

At the heart of its reactivity is the electrophilicity of the carbonyl carbon in the acyl chloride group. libretexts.org This carbon atom is rendered electron-deficient due to the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. libretexts.org The presence of the 3-(pyrimidin-2-yl) substituent on the benzene ring further modulates this electrophilicity. The pyrimidine ring, being a nitrogen-containing heterocycle, is known to be electron-withdrawing. This property enhances the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles. libretexts.orglibretexts.org

The general mechanism for nucleophilic acyl substitution on a benzoyl chloride derivative like this compound proceeds through a tetrahedral intermediate. libretexts.org The rate of this reaction is influenced by two main factors: the ease of nucleophilic attack on the carbonyl carbon and the stability of the leaving group, which in this case is a chloride ion. libretexts.org The electron-withdrawing nature of the pyrimidinyl group is expected to accelerate the initial nucleophilic attack by further polarizing the carbonyl bond.

Quantitative insights into the electronic effect of the pyrimidinyl substituent can be derived from Hammett constants (σ). These parameters provide a measure of the electron-donating or electron-withdrawing nature of a substituent on a benzene ring. wikipedia.org The Hammett constant for the 2-pyrimidinyl group indicates its electron-withdrawing character, which is a key determinant of the reactivity of this compound. pitt.edu

Detailed Research Findings

While specific computational studies exclusively focused on this compound are not extensively available in public literature, the principles of physical organic chemistry and data from analogous systems allow for a detailed analysis of its expected reactivity. The electron-withdrawing nature of the pyrimidine ring, positioned meta to the benzoyl chloride group, will significantly influence the electronic environment of the reaction center.

The effect of substituents on the reactivity of benzoyl chlorides has been a subject of numerous studies. It is well-established that electron-withdrawing groups increase the rate of nucleophilic substitution by stabilizing the transition state leading to the tetrahedral intermediate. hkr.se In the case of this compound, the pyrimidinyl group acts as such an electron-withdrawing substituent.

The following table of Hammett constants for various substituents, including the 2-pyrimidinyl group, provides a quantitative basis for comparing its electronic influence to other common functionalities. A positive σ value indicates an electron-withdrawing character.

| Substituent | Hammett Constant (σm) | Hammett Constant (σp) |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -Pyrimidin-2-yl | 0.23 pitt.edu | 0.53 pitt.edu |

| -Cl | 0.37 | 0.23 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

This table presents a selection of Hammett constants to illustrate the electronic effect of the 2-pyrimidinyl group in comparison to other substituents. The values are sourced from established literature. pitt.edu

Based on these principles, a conceptual data table can be constructed to illustrate the expected relative electronic properties and reactivity of this compound compared to unsubstituted benzoyl chloride and a derivative with a strong electron-withdrawing group like a nitro group.

| Compound | Substituent | Expected Relative Partial Charge on Carbonyl Carbon (δ+) | Expected Relative Rate of Nucleophilic Attack |

| Benzoyl chloride | -H | Baseline | Baseline |

| This compound | 3-(Pyrimidin-2-yl) | Higher than baseline | Faster than baseline |

| 3-Nitrobenzoyl chloride | 3-NO₂ | Significantly higher than baseline | Significantly faster than baseline |

This table provides a conceptual illustration of the expected trends in reactivity based on the electronic properties of the substituents. The relative values are not derived from direct computational data for this compound but are based on established principles of structure-reactivity relationships.

Quantitative Structure-Activity Relationship (QSAR) studies on other benzoyl derivatives have also highlighted the importance of electronic parameters in determining their reactivity. atlantis-press.comnih.gov Such computational models often correlate reactivity with descriptors like the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is related to the electrophilicity of the molecule. atlantis-press.com For this compound, it is anticipated that the LUMO would be relatively low in energy, consistent with its high reactivity towards nucleophiles.

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-Pyrimidin-2-ylbenzoyl chloride in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR spectroscopy would be employed to identify the number and types of hydrogen atoms present. The spectrum is expected to show distinct signals for the aromatic protons on both the pyrimidine (B1678525) and benzene (B151609) rings. The chemical shifts (δ) of these protons would be influenced by their electronic environment. For instance, protons on the pyrimidine ring are typically observed at lower field (higher ppm values) compared to those on the benzoyl moiety due to the electron-withdrawing nature of the nitrogen atoms. The coupling patterns (splitting of signals) would reveal the adjacency of protons, helping to assign their specific positions on the rings.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon signals would indicate their nature (aromatic, carbonyl). The carbonyl carbon of the benzoyl chloride group is expected to appear at a significantly downfield position (typically in the range of 160-180 ppm). The carbons of the pyrimidine ring would also exhibit characteristic shifts.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning the proton and carbon signals. COSY spectra reveal proton-proton couplings, confirming the connectivity of protons within the aromatic rings. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table is predictive and actual experimental values may vary.

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|---|

| Pyrimidine Protons | ¹H NMR | 8.5 - 9.0 | Doublet and Triplet, indicating coupling between adjacent protons. |

| Benzoyl Protons | ¹H NMR | 7.5 - 8.2 | Multiplets, due to complex coupling patterns in the substituted benzene ring. |

| Carbonyl Carbon | ¹³C NMR | 165 - 175 | Singlet, characteristic of an acid chloride carbonyl group. |

| Pyrimidine Carbons | ¹³C NMR | 150 - 160 | Signals in the aromatic region, influenced by nitrogen atoms. |

| Benzoyl Carbons | ¹³C NMR | 125 - 140 | Multiple signals corresponding to the substituted benzene ring carbons. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum.

For this compound, the most characteristic absorption band in the IR spectrum would be the strong stretching vibration of the carbonyl group (C=O) of the benzoyl chloride. This peak is typically observed in the region of 1750-1800 cm⁻¹. The presence of aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration of the acid chloride would also be present, typically in the fingerprint region of the spectrum (below 1000 cm⁻¹).

Table 2: Predicted IR Absorption Bands for this compound Note: This table is predictive and actual experimental values may vary.

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| C=O (Acid Chloride) | Stretch | 1750 - 1800 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-N (Pyrimidine) | Stretch | 1300 - 1400 |

| C-Cl | Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For this compound (molecular formula C₁₁H₇ClN₂O), the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic pair of peaks separated by two mass units ([M]⁺ and [M+2]⁺), with the [M+2]⁺ peak having approximately one-third the intensity of the [M]⁺ peak.

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways would likely involve the loss of the chlorine atom or the carbonyl group, leading to the formation of stable fragment ions. The observation of fragment ions corresponding to the pyrimidinyl and benzoyl moieties would also be expected.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula.

For this compound (C₁₁H₇ClN₂O), the theoretical elemental composition would be calculated. The experimental results from the elemental analysis should closely match these theoretical values to confirm the empirical and molecular formula of the synthesized compound, thereby verifying its purity and identity.

Table 3: Theoretical Elemental Composition of this compound (C₁₁H₇ClN₂O)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 11 | 132.11 | 60.42 |

| Hydrogen (H) | 1.01 | 7 | 7.07 | 3.23 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 16.22 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 12.82 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 7.32 |

| Total | 218.65 | 100.00 |

Future Research Directions and Challenges

Development of Sustainable and Greener Synthetic Pathways for Pyrimidinyl Acyl Chlorides

The traditional synthesis of pyrimidine (B1678525) derivatives and acyl chlorides often involves the use of hazardous reagents and solvents, generating significant chemical waste. mdpi.com The development of sustainable and greener synthetic pathways is therefore a critical area of future research.

The principles of green chemistry, which emphasize atom economy, the use of safer solvents, and the reduction of energy consumption, are increasingly being applied to the synthesis of pyrimidine-containing compounds. wur.nl Methodologies such as microwave-assisted synthesis, ultrasound-induced reactions, and the use of mechanochemical techniques like ball milling and grinding have shown promise in accelerating reaction rates and improving yields while minimizing environmental impact. wur.nl These techniques often operate under solvent-free or catalyst-free conditions, further enhancing their green credentials. wur.nlasianpubs.org For instance, visible-light-induced, catalyst-free, and solvent-free one-pot synthesis of pyranopyrimidine scaffolds has been reported to be highly efficient. wur.nl

A significant challenge in the synthesis of acyl chlorides is the use of hazardous chlorinating agents like thionyl chloride and oxalyl chloride. researchgate.netcreative-proteomics.com While effective, these reagents produce corrosive byproducts such as hydrogen chloride gas. acs.org Future research will likely focus on developing milder and more environmentally benign chlorinating agents or alternative synthetic strategies that avoid the direct use of these hazardous materials. One approach could involve converting the carboxylic acid to its sodium salt before reacting it with a chlorinating agent to avoid the formation of HCl. creative-proteomics.com Another avenue is the exploration of catalytic methods that can generate the acyl chloride in situ under milder conditions.

Furthermore, the concept of a circular chemical industry, where byproducts are utilized rather than discarded, is gaining traction. acs.org In the context of acyl chloride synthesis, the byproduct hydrogen chloride has commercial value as hydrochloric acid, which can be neutralized back to sodium chloride, creating a more sustainable cycle. acs.org The use of bio-based starting materials is another key aspect of sustainable synthesis, and future work may explore the production of pyrimidinyl carboxylic acids from renewable feedstocks. nih.gov

| Green Synthesis Technique | Advantages | Reference |

| Microwave-assisted synthesis | Faster reaction rates, higher yields, reduced solvent use. | mdpi.comwur.nl |

| Ultrasound-induced synthesis | Enhanced reaction rates, improved selectivity. | mdpi.comwur.nl |

| Ball milling/Grinding | Solvent-free conditions, high efficiency. | wur.nlasianpubs.org |

| Visible-light photocatalysis | Use of renewable energy source, mild reaction conditions. | wur.nl |

| Use of green solvents (e.g., water, ionic liquids) | Reduced toxicity and environmental impact. | mdpi.comacs.org |

Exploration of Novel Catalytic Systems for Derivatization and Functionalization

The derivatization and functionalization of the 3-pyrimidin-2-ylbenzoyl chloride scaffold offer a pathway to a vast array of new molecules with potentially valuable properties. The development of novel catalytic systems is central to unlocking this potential in a selective and efficient manner.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, have already proven to be powerful tools for the functionalization of halopyrimidines. wur.nlnih.govhenu.edu.cnwikipedia.org These reactions allow for the introduction of a wide range of aryl, heteroaryl, and vinyl groups onto the pyrimidine ring. nih.govhenu.edu.cnwikipedia.org Future research will likely focus on developing more active and robust palladium catalysts, as well as exploring the use of other transition metals like nickel, copper, and iron, which offer potential advantages in terms of cost and toxicity. henu.edu.cn For instance, copper-catalyzed cycloaddition reactions are a powerful method for constructing pyrimidine rings. mdpi.com

A particularly exciting frontier is the direct C-H functionalization of the pyrimidine ring. mdpi.comacs.org This approach avoids the need for pre-functionalized starting materials (like halopyrimidines), leading to more atom-economical and step-efficient syntheses. acs.org Palladium-catalyzed remote C-H functionalization has been demonstrated for the arylation and olefination at the C5-position of 2-aminopyrimidines. nih.gov The development of catalysts that can selectively activate and functionalize specific C-H bonds on the pyrimidine and benzoyl portions of this compound will be a significant challenge and a major area of investigation. This includes the use of directing groups to control regioselectivity.

Furthermore, the exploration of photocatalysis and electrocatalysis offers new avenues for the derivatization of pyrimidine compounds under mild conditions. These methods can enable transformations that are difficult to achieve with traditional thermal catalysis.

| Catalytic Reaction | Description | Key Metals | References |

| Suzuki-Miyaura Coupling | Cross-coupling of a halide with a boronic acid. | Pd | wur.nlhenu.edu.cn |

| Stille Coupling | Cross-coupling of a halide with an organotin compound. | Pd | nih.govwikipedia.org |

| Sonogashira Coupling | Cross-coupling of a halide with a terminal alkyne. | Pd, Cu | umich.edu |

| Direct C-H Functionalization | Direct activation and functionalization of a C-H bond. | Pd, Rh, Ir | mdpi.comacs.orgnih.gov |

Advanced Computational Modeling of Complex Reactions and Supramolecular Assemblies

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that are often difficult or impossible to obtain through experiments alone. For a molecule as complex as this compound, computational modeling will play a crucial role in understanding its reactivity and guiding the design of new synthetic strategies and materials.

Density Functional Theory (DFT) is a powerful method for studying the electronic structure and reactivity of molecules. wur.nlumich.edu It can be used to elucidate reaction mechanisms, predict the stability of intermediates and transition states, and calculate various molecular properties. researchgate.nethenu.edu.cnmit.edu For example, DFT calculations can help to understand the mechanism of multicomponent reactions used to synthesize pyrimidine derivatives, identifying the rate-determining steps and the influence of catalysts. henu.edu.cnmit.edu Such studies can accelerate the development of more efficient synthetic routes by allowing for the in-silico screening of different reaction conditions and catalysts.

Beyond individual molecules, computational modeling is also essential for understanding and predicting the behavior of supramolecular assemblies. Pyrimidine derivatives are known to form complex, self-assembled structures through non-covalent interactions such as hydrogen bonding and π-π stacking. mdpi.comwikipedia.org Computational methods can be used to model these interactions and predict the resulting supramolecular architectures. wikipedia.org This is particularly relevant for the design of new materials with specific properties, such as co-crystals with tailored physical characteristics or self-assembling systems for applications in nanotechnology. mdpi.comwikipedia.org For instance, Hirshfeld surface analysis can be employed to investigate and quantify intermolecular interactions in the solid state. nih.gov

The combination of experimental and computational approaches will be key to advancing the chemistry of pyrimidinyl acyl chlorides. Computational predictions can guide experimental work, while experimental results can be used to validate and refine computational models, creating a powerful feedback loop for discovery.

Investigation of Unexplored Reactivity Patterns and Novel Synthetic Applications

While the known reactivity of the acyl chloride and pyrimidine moieties provides a solid foundation for the synthetic utility of this compound, there remains significant potential for the discovery of unexplored reactivity patterns and novel applications.

One area of interest is the exploration of ring transformation reactions. wur.nlacs.org Under certain conditions, the pyrimidine ring can undergo rearrangement or conversion to other heterocyclic systems. wur.nl The quaternization of a nitrogen atom in the pyrimidine ring, for example, can significantly enhance its susceptibility to nucleophilic attack, leading to ring-opening and subsequent recyclization to form different heterocycles. wur.nl Investigating such transformations for this compound could lead to the synthesis of entirely new classes of compounds.

The dearomatization of the pyrimidine ring is another intriguing possibility. mit.edu While aromatic systems are generally stable, under specific catalytic conditions, they can be induced to undergo dearomatization, opening up a wealth of synthetic possibilities for creating complex, three-dimensional structures. mit.edu

Furthermore, the photocatalytic properties of pyrimidine derivatives are an emerging area of research. henu.edu.cn The pyrimidine ring can act as a photosensitizer, enabling various chemical transformations upon irradiation with light. henu.edu.cn Exploring the photocatalytic activity of this compound and its derivatives could lead to novel applications in areas such as organic synthesis and materials science, for instance, in the development of photocatalysts for the degradation of organic pollutants. henu.edu.cn

Q & A

Q. What are the optimal synthetic pathways for 3-Pyrimidin-2-ylbenzoyl chloride, and how can reaction efficiency be systematically evaluated?

- Methodological Answer : Begin with Friedel-Crafts acylation or direct coupling of pyrimidine derivatives with benzoyl chloride precursors. Use Design Expert software to apply response surface methodology (RSM) for optimizing parameters like temperature, solvent polarity, and catalyst loading . Monitor reaction progress via thin-layer chromatography (TLC) and quantify yields using HPLC with a C18 column. Compare results with published protocols in Reaxys or SciFinder to validate efficiency.

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Q. What analytical techniques are most reliable for characterizing this compound purity and structural integrity?

- Methodological Answer : Employ a combination of - and -NMR spectroscopy to confirm the benzoyl chloride moiety and pyrimidine ring substitution pattern. Use high-resolution mass spectrometry (HRMS) for molecular ion validation. For purity assessment, conduct HPLC with UV detection at 254 nm, ensuring a retention time consistency of ±0.2 minutes across replicates.

Advanced Research Questions

Q. How can researchers address conflicting data on the hydrolysis stability of this compound under varying humidity conditions?

- Methodological Answer : Design a controlled stability study using dynamic vapor sorption (DVS) to measure moisture uptake at 25°C and 40–80% relative humidity. Pair this with kinetic modeling (e.g., zero-order vs. first-order degradation) to identify critical humidity thresholds. For contradictory results, replicate experiments using inert-atmosphere gloveboxes and validate via -NMR monitoring of hydrolyzed byproducts (e.g., benzoic acid). Reference Mendelian randomization principles to distinguish confounding variables .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What computational approaches are effective in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and electron density maps of the acyl chloride group. Compare computational results with experimental kinetic data (e.g., Hammett plots) to identify electronic or steric bottlenecks. Use ResearchGate to collaborate with computational chemists for multi-scale modeling validation .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Q. How should researchers troubleshoot low yields in the synthesis of this compound derivatives for drug-discovery applications?

- Methodological Answer : Conduct a failure mode and effects analysis (FMEA) to isolate variables such as trace moisture, competing side reactions, or catalyst poisoning. Implement in-situ IR spectroscopy to detect intermediate species. For scale-up challenges, use microreactor systems to enhance mixing and heat transfer. Cross-reference synthetic protocols with patent databases (e.g., USPTO) to identify unoptimized steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.